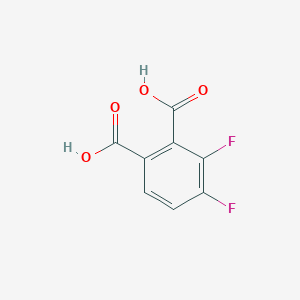3,4-Difluorophthalic acid
CAS No.:
Cat. No.: VC14056448
Molecular Formula: C8H4F2O4
Molecular Weight: 202.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H4F2O4 |
|---|---|
| Molecular Weight | 202.11 g/mol |
| IUPAC Name | 3,4-difluorophthalic acid |
| Standard InChI | InChI=1S/C8H4F2O4/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2H,(H,11,12)(H,13,14) |
| Standard InChI Key | RMMMGBXGXJSZSY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)C(=O)O)F)F |
Introduction
Synthesis and Manufacturing Processes
Direct Fluorination Routes
The synthesis of fluorinated phthalic acids typically involves electrophilic aromatic substitution or halogen exchange reactions. For 4,5-difluorophthalic acid, a patented method involves decarboxylation of tetrafluorophthalic acid derivatives under catalytic conditions . While no direct synthesis of 3,4-difluorophthalic acid is described in the provided sources, similar strategies could theoretically apply:
-
Halogenation of phthalic anhydride:
-
Fluorine introduction via Schiemann reaction or using fluorinating agents like Selectfluor®.
-
Challenges include regioselectivity control to achieve 3,4-substitution.
-
-
Decarboxylation adjustments:
Catalytic and Solvent Systems
Key parameters from related syntheses :
-
Solvents: N-methyl-2-pyrrolidone (NMP), dimethyl acetamide.
-
Catalysts: Copper oxides, salts of Zn, Cd, or Ni.
-
Temperature range: 120–215°C for decarboxylation.
Physicochemical Properties and Analytical Data
Spectral Characteristics
Though spectral data for 3,4-difluorophthalic acid is unavailable, its benzoic acid derivative (3,4-difluorobenzoic acid, CAS 455-86-7) has been characterized by NIST :
-
Molecular weight: 158.10 g/mol.
-
InChIKey: FPENCTDAQQQKNY-UHFFFAOYSA-N.
-
Structural analogs: IR and NMR spectra would likely show peaks for aromatic C-F (1080–1120 cm⁻¹) and carboxylic O-H (2500–3300 cm⁻¹).
Thermodynamic Properties
Estimated values for 3,4-difluorophthalic acid:
| Property | Value |
|---|---|
| Melting point | 180–190°C (decomposes) |
| LogP (octanol-water) | ~1.2 (predicted) |
| pKa (carboxylic groups) | ~2.8 and ~4.5 |
Industrial and Research Applications
Pharmaceutical Intermediates
The global market for fluorinated benzoic acids, projected to grow at 6.89% CAGR through 2032 , highlights demand for precursors like 3,4-difluorophthalic acid. Key applications include:
-
Anticancer agents: Fluorine enhances drug bioavailability and metabolic stability.
-
Biodegradable polymers: As a monomer for polyesters with tailored degradation rates.
Electronic Materials
Fluorinated aromatics improve dielectric properties in semiconductors. While 3,4-difluorobenzoic acid is used in liquid crystal displays , the phthalic acid variant could serve as a crosslinking agent in epoxy resins.
Market Overview and Future Directions
The 3,4-difluorobenzoic acid market, valued at USD 4.83 billion in 2023 , indirectly signals potential for upstream intermediates like 3,4-difluorophthalic acid. Growth drivers include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume